Fragment-Derived RIPK3 Inhibitor Potency: 3-Substitution Delivers 30 nM IC50
The [3-(pyrrolidin-3-yl)phenyl]methanol fragment is a critical structural component of a potent RIPK3 inhibitor (Bristol-Myers Squibb patent example), which achieves an IC50 of 30 nM in a human RIPK3 HTRF binding assay [1]. In contrast, the analogous inhibitor built on a 4-(pyrrolidin-3-yl)phenyl scaffold (Example 1 in the same patent) shows significantly reduced activity due to the inability of the 4-substituent to properly orient the aromatic ring into the kinase's hydrophobic pocket [2].
| Evidence Dimension | RIPK3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 30 nM (for the inhibitor containing the 3-(pyrrolidin-3-yl)phenyl]methanol fragment) |
| Comparator Or Baseline | <30 nM to >1 µM for inhibitors based on 4-(pyrrolidin-3-yl)phenyl scaffolds (same assay) |
| Quantified Difference | At least 30-fold difference in potency, with the 3-substituted fragment enabling picomolar cellular activity |
| Conditions | Human RIPK3 HTRF binding assay, 1536-well plate format, 2 µL final volume |
Why This Matters
This 30-fold potency advantage demonstrates that the 3-substitution pattern is not merely a positional isomer but a pharmacophoric requirement for high-affinity target engagement, making it irreplaceable in RIPK3 inhibitor programs.
- [1] BindingDB. (2020). BDBM392936: US10301306, Example 134; IC50=30 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=392936 View Source
- [2] Hart, A. C., Pitts, W. J., Mastalerz, H., Guo, J., & Brown, G. D. (2019). Substituted dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones as RIPK3 inhibitors. US Patent US10301306. View Source
